Physical and chemical properties of [1-(3,5-dimethoxybenzyl)-1H-indol-3-yl]acetic acid
Physical and chemical properties of [1-(3,5-dimethoxybenzyl)-1H-indol-3-yl]acetic acid
An In-Depth Technical Guide to the Physicochemical Properties of [1-(3,5-dimethoxybenzyl)-1H-indol-3-yl]acetic acid
Introduction
[1-(3,5-dimethoxybenzyl)-1H-indol-3-yl]acetic acid is a synthetic derivative of the natural plant hormone Indole-3-acetic acid (IAA), the most common and physiologically important auxin.[1][2] The introduction of a 3,5-dimethoxybenzyl substituent at the N-1 position of the indole ring modifies the lipophilicity, steric profile, and potential metabolic stability of the parent molecule. Understanding the fundamental physical and chemical properties of this compound is a critical prerequisite for its evaluation in drug discovery and development, enabling informed decisions on formulation, delivery, and analytical method development.
This technical guide, intended for researchers, chemists, and pharmaceutical scientists, provides a comprehensive analysis of the structural, physicochemical, and reactive characteristics of [1-(3,5-dimethoxybenzyl)-1H-indol-3-yl]acetic acid. It integrates predicted data with established principles of organic chemistry and provides field-proven experimental protocols for empirical validation. The methodologies described are designed to be self-validating, ensuring the generation of reliable and reproducible data essential for regulatory and research milestones.
Molecular Structure and Identification
The foundational step in characterizing any chemical entity is to establish its precise molecular structure and associated identifiers. The molecule consists of a central indole-3-acetic acid scaffold, which is N-alkylated with a 3,5-dimethoxybenzyl group.
| Identifier | Value |
| IUPAC Name | [1-(3,5-Dimethoxybenzyl)-1H-indol-3-yl]acetic acid |
| CAS Number | 1105192-51-5[3] |
| Molecular Formula | C19H19NO4 |
| Molecular Weight | 325.36 g/mol |
Physical and Chemical Properties
A quantitative understanding of the physicochemical properties governs the compound's behavior in both biological and formulation contexts. The following table summarizes key predicted and inferred properties.
| Property | Predicted/Inferred Value | Rationale and Scientific Insights |
| Melting Point (°C) | ~150-170 (Inferred) | The parent compound, Indole-3-acetic acid, has a melting point of 165-169 °C.[1][4] The addition of the large, somewhat flexible N-benzyl substituent may disrupt the crystal lattice packing, potentially lowering the melting point relative to the parent IAA. However, the increased molecular weight and potential for new intermolecular interactions could also lead to a similar or slightly higher melting point. Empirical determination is essential. |
| Boiling Point (°C) | 565.1 ± 50.0 (Predicted)[3] | This predicted value suggests low volatility, which is typical for a molecule of this size and functionality. Thermal decomposition would likely occur before reaching this temperature under atmospheric pressure. |
| Density (g/cm³) | 1.20 ± 0.1 (Predicted)[3] | The predicted density is consistent with similar polycyclic aromatic organic compounds. |
| pKa | 4.48 ± 0.30 (Predicted)[3] | The acidity is derived from the carboxylic acid moiety. This value is very close to that of the parent IAA (pKa ≈ 4.75), indicating that the N-benzyl substituent, being electronically distant and lacking strong inductive effects on the carboxyl group, does not significantly alter the acidity.[1] |
| Solubility | Insoluble in water; Soluble in polar organic solvents (e.g., DMSO, Methanol, Ethanol).[1] | The molecule possesses a large, hydrophobic surface area from the indole and dimethoxybenzyl rings, predicting poor aqueous solubility. The carboxylic acid group allows for solubility in basic aqueous solutions (pH > pKa) via salt formation. Good solubility is expected in polar organic solvents like DMSO and alcohols, a common characteristic for indole derivatives.[1][5] |
Acid-Base Chemistry and its Implications
The single acidic proton of the carboxylic acid group dictates the molecule's charge state in different pH environments. The predicted pKa of ~4.48 suggests it is a weak organic acid, comparable in strength to acetic acid.[3] At physiological pH (~7.4), the carboxylic acid will be predominantly deprotonated, existing as the carboxylate anion. This ionization is critical for aqueous solubility, membrane permeability, and interactions with biological targets.
Caption: Acid-dissociation equilibrium of the target molecule.
Proposed Synthetic Pathway
-
N-Alkylation: The indole nitrogen of an ester-protected indole-3-acetic acid (e.g., ethyl indole-3-acetate) is deprotonated with a suitable base (e.g., sodium hydride) to form the indolide anion. This nucleophile is then reacted with 3,5-dimethoxybenzyl chloride via an SN2 reaction to form the N-substituted indole ester. The ester acts as a protecting group for the carboxylic acid, preventing it from interfering with the base-mediated alkylation.
-
Saponification: The resulting ester is hydrolyzed under basic conditions (e.g., sodium hydroxide in an alcohol/water mixture), followed by acidic workup to yield the final carboxylic acid product, [1-(3,5-dimethoxybenzyl)-1H-indol-3-yl]acetic acid.
Caption: Proposed two-step synthesis of the target compound.
Stability Profile and Degradation Pathways
Stability testing is a non-negotiable component of pharmaceutical development, providing data for determining shelf-life, storage conditions, and packaging requirements.[6][7][8] The indole nucleus is known to be susceptible to degradation, particularly under oxidative and photolytic conditions.
Potential Degradation Pathways:
-
Oxidative Degradation: The electron-rich indole ring is the primary site for oxidation. Exposure to atmospheric oxygen or oxidizing agents can lead to the formation of various oxindoles and other ring-opened byproducts.
-
Photodegradation: Many indole-containing compounds are light-sensitive.[1] Exposure to UV or visible light can initiate radical chain reactions, leading to discoloration and the formation of complex degradation products.
-
pH-Dependent Degradation: While generally stable, extreme pH conditions combined with high temperatures could promote decarboxylation or other secondary reactions.
A forced degradation study is the cornerstone of a robust stability program. It intentionally exposes the drug substance to harsh conditions to rapidly identify likely degradation products and validate the stability-indicating power of analytical methods.[9]
Experimental Protocols for Physicochemical Characterization
The following section provides detailed, self-validating protocols for determining the key physicochemical properties discussed.
Protocol for Thermodynamic Solubility Determination
This protocol uses the gold-standard shake-flask method to determine equilibrium solubility, a critical parameter for pre-formulation.[10]
Objective: To determine the equilibrium solubility of the compound in various pharmaceutically relevant solvents (e.g., water, phosphate-buffered saline pH 7.4, ethanol).
Methodology:
-
Preparation: Add an excess amount of the solid compound to a known volume of the selected solvent in a sealed, clear glass vial. The excess solid is crucial to ensure saturation is achieved.
-
Equilibration: Agitate the vials at a constant, controlled temperature (e.g., 25 °C or 37 °C) using a shaker or rotator. The system should be allowed to equilibrate for a sufficient period (typically 24-48 hours) to ensure the dissolution process has reached a steady state.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. It is critical to avoid aspirating any undissolved solid particles. Centrifugation or filtration through a solvent-compatible, non-adsorptive filter (e.g., 0.22 µm PTFE) is required for clean separation.
-
Quantification: Dilute the clear supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated, stability-indicating analytical method, typically HPLC-UV.
-
Validation of Equilibrium: To confirm that equilibrium has been reached, samples can be taken at multiple time points (e.g., 24h, 48h, 72h). The solubility is confirmed when consecutive measurements yield the same concentration within acceptable experimental variance.
Caption: Workflow for equilibrium solubility determination.
Protocol for pKa Determination via Potentiometric Titration
This method provides a precise measurement of the acid dissociation constant.
Objective: To empirically determine the pKa of the carboxylic acid moiety.
Methodology:
-
Sample Preparation: Accurately weigh a specific amount of the compound and dissolve it in a suitable solvent. Due to poor aqueous solubility, a co-solvent system (e.g., 50:50 methanol:water) is recommended.
-
Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Use a calibrated pH electrode and a micro-burette filled with a standardized strong base titrant (e.g., 0.1 M NaOH).
-
Titration Execution: Slowly add the titrant in small, precise increments. Record the pH of the solution after each addition, allowing the reading to stabilize.
-
Data Analysis: Plot the measured pH versus the volume of titrant added. The equivalence point is the point of maximum slope on the titration curve (the steepest part of the 'S' curve), which can be identified using the first or second derivative of the curve.
-
pKa Calculation: The pKa is the pH at the half-equivalence point (the volume of titrant that is exactly half of the volume required to reach the equivalence point). At this point, the concentrations of the protonated acid [R-COOH] and the deprotonated carboxylate [R-COO⁻] are equal.
Conclusion
[1-(3,5-dimethoxybenzyl)-1H-indol-3-yl]acetic acid is an indole derivative with physicochemical properties largely governed by its constituent functional groups: a hydrophobic core, a weakly acidic carboxylic acid, and an N-benzyl substituent. Its predicted low aqueous solubility and pKa of ~4.48 are key parameters that will influence its behavior in biological systems and guide formulation strategies. The experimental protocols outlined in this guide provide a robust framework for the empirical determination of its solubility, pKa, and stability, generating the essential data package required for advancing this compound through the drug development pipeline.
References
- Stability Testing of Pharmaceutical Products. (2012). IntechOpen.
- Lab Manager. (2025). Stability Testing of Pharmaceuticals: Procedures and Best Practices. Lab Manager.
- TCA Lab / Alfa Chemistry. Stability Testing of Pharmaceutical Products. TCA Lab.
- Charles River Laboratories. Stability Testing.
-
Wikipedia. (n.d.). Indole-3-acetic acid. Wikipedia. [Link]
- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University.
Sources
- 1. Indole-3-acetic acid | 87-51-4 [chemicalbook.com]
- 2. Indole-3-acetic acid - Wikipedia [en.wikipedia.org]
- 3. [1-(3,5-Dimethoxybenzyl)-1H-indol-3-yl]acetic acid | 1105192-51-5 [amp.chemicalbook.com]
- 4. 3-Indoleacetic acid 98 87-51-4 [sigmaaldrich.com]
- 5. caymanchem.com [caymanchem.com]
- 6. japsonline.com [japsonline.com]
- 7. Stability Testing of Pharmaceuticals: Procedures and Best Practices | Lab Manager [labmanager.com]
- 8. criver.com [criver.com]
- 9. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 10. lup.lub.lu.se [lup.lub.lu.se]
